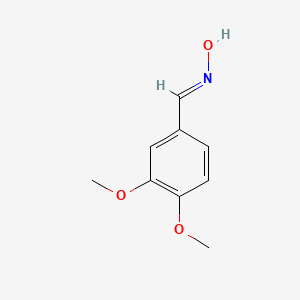

3,4-Dimethoxybenzaldehyde oxime

Description

The exact mass of the compound 3,4-Dimethoxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2169-98-4 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(NZ)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6- |

InChI Key |

LHZIVRAMZJJLAP-POHAHGRESA-N |

SMILES |

COC1=C(C=C(C=C1)C=NO)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N\O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 3,4-Dimethoxybenzaldehyde oxime from veratraldehyde

Part 1: Executive Summary

This technical guide details the synthesis of 3,4-dimethoxybenzaldehyde oxime via the condensation of veratraldehyde with hydroxylamine hydrochloride. This oxime is a critical intermediate in the synthesis of isoquinoline alkaloids, pharmaceutical agents (such as verapamil precursors), and agricultural chemicals. It serves as a gateway molecule: it can be dehydrated to form veratronitrile or reduced to form veratrylamine.

The protocol utilized here prioritizes atom economy and green chemistry principles by employing an aqueous-ethanolic solvent system and minimizing hazardous waste. The guide includes a self-validating workflow, mechanistic insights, and safety protocols essential for scale-up.

Part 2: Theoretical Framework & Mechanism

Reaction Logic

The transformation is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine (nucleophile) attacks the electrophilic carbonyl carbon of the veratraldehyde. This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond.

Critical Variable: pH Control The reaction rate is pH-dependent and follows a bell-shaped curve:

-

pH < 3: The amine is fully protonated (

), destroying its nucleophilicity. -

pH > 10: The carbonyl group becomes less electrophilic, and the carbinolamine intermediate may revert to starting materials rather than dehydrating.

-

Optimal pH: 4.5 – 6.0. This is achieved by buffering the reaction with Sodium Acetate or Sodium Carbonate, or by carefully neutralizing Hydroxylamine HCl with NaOH.

Mechanistic Pathway (Visualization)[1]

Figure 1: Mechanistic pathway of oxime formation showing the conversion of the carbonyl group to the oxime functionality.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (10g Scale) | Role |

| Veratraldehyde | 166.17 | 1.0 | 10.0 g (60.2 mmol) | Substrate |

| Hydroxylamine HCl | 69.49 | 1.2 | 5.0 g (72.0 mmol) | Reagent |

| Sodium Hydroxide | 40.00 | 1.2 | 2.9 g (72.5 mmol) | Base (Neutralization) |

| Ethanol (95%) | - | - | 30 mL | Solvent |

| Water (DI) | 18.02 | - | 50 mL + Wash | Solvent |

| Ice | - | - | ~100 g | Temperature Control |

Step-by-Step Methodology

Phase A: Preparation of Reagents

-

Aldehyde Solution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of veratraldehyde in 30 mL of warm Ethanol (40°C). Stir until completely clear.

-

Hydroxylamine Solution: In a separate beaker, dissolve 5.0 g of Hydroxylamine Hydrochloride in 10 mL of DI water.

-

Base Solution: Dissolve 2.9 g of NaOH in 10 mL of DI water. Caution: Exothermic.

Phase B: The Reaction

-

Neutralization: Cool the Hydroxylamine solution to 0-5°C in an ice bath. Slowly add the NaOH solution to the Hydroxylamine solution with stirring.

-

Why: This generates free Hydroxylamine (

) in situ. Adding base directly to the aldehyde can cause Cannizzaro side reactions.

-

-

Addition: Add the buffered Hydroxylamine mixture dropwise to the ethanolic Veratraldehyde solution over 10 minutes.

-

Incubation: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 60 minutes.

-

Validation: The solution may become warm; if it boils, cool slightly. A white precipitate should begin to form as the oxime is less soluble than the aldehyde.

-

Phase C: Workup & Purification

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Stir for 15 minutes to maximize precipitation.

-

Filtration: Filter the white solid using a Buchner funnel and vacuum filtration.

-

Washing: Wash the filter cake with 2 x 20 mL of cold water to remove residual NaCl and unreacted hydroxylamine.

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (~20-25 mL).

-

Add warm water dropwise until slight turbidity persists.

-

Cool slowly to room temperature, then refrigerate at 4°C.

-

-

Drying: Dry the crystals in a vacuum desiccator over

or silica gel for 12 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3,4-dimethoxybenzaldehyde oxime.

Part 4: Process Analytical Technology (PAT) & Characterization

To ensure scientific integrity, the product must be validated against established physical constants.

Data Summary Table

| Parameter | Specification / Expected Value | Method of Verification |

| Appearance | White to off-white crystalline needles | Visual Inspection |

| Yield | 85% - 92% (Theoretical: ~10.9 g) | Gravimetric |

| Melting Point | 91°C – 95°C | Capillary Melting Point Apparatus |

| Solubility | Soluble in EtOH, MeOH, CHCl3; Insoluble in Cold H2O | Solubility Test |

Spectroscopic Validation

-

IR Spectroscopy:

-

Disappearance of the strong Carbonyl (

) stretch at ~1680 -

Appearance of the Oxime (

) stretch at ~1640 -

Broad

stretch centered around 3200-3300

-

-

1H NMR (CDCl3, 400 MHz):

- 8.10 ppm (s, 1H, CH =N): The diagnostic azomethine proton.

- 9.60 ppm (br s, 1H, N-OH ): Exchangeable proton.

- 3.90 ppm (s, 6H, OCH3 ): Two methoxy groups.

- 6.8-7.2 ppm (m, 3H, Ar-H ): Aromatic protons.

Part 5: Safety & Troubleshooting

Critical Safety Hazards

-

Hydroxylamine Hydrochloride:

-

Hazard:[1][2][3] Corrosive, skin sensitizer, and suspected carcinogen.[1][4]

-

Control: Handle in a fume hood with nitrile gloves.

-

Explosion Risk:[5] Hydroxylamine compounds can be explosive if heated to decomposition.[5][6] Never distill the oxime at atmospheric pressure; it may undergo uncontrolled Beckmann rearrangement or decomposition.

-

-

Thermal Stability:

-

Ensure the recrystallization temperature does not exceed the boiling point of ethanol significantly. Do not dry the product in an oven >60°C.

-

Troubleshooting Guide

-

Issue: Oiling Out. (Product forms an oil instead of crystals).

-

Cause: Solution is too concentrated or cooled too fast.

-

Fix: Reheat to dissolve the oil, add a seed crystal, and cool very slowly with gentle stirring.

-

-

Issue: Low Yield.

-

Cause: pH was too low (acidic) or product remained dissolved in the ethanol.

-

Fix: Ensure NaOH was added correctly. Reduce the volume of ethanol in the initial dissolution or add more ice water during the precipitation step.

-

Part 6: References

-

National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3,4-dimethoxy- (Veratraldehyde).[3][7][8][9][10] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for oxime preparation methodologies).

-

Organic Syntheses. (1936). Veratraldehyde.[1][3][4][5][7][11] Org.[12][3] Synth. 16, 91; Coll. Vol. 2, 610. (Foundational text for the starting material and derivatives). Retrieved from [Link]

Sources

- 1. actylislab.com [actylislab.com]

- 2. lobachemie.com [lobachemie.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 8. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

3,4-Dimethoxybenzaldehyde oxime chemical properties and structure

An In-Depth Technical Guide to 3,4-Dimethoxybenzaldehyde Oxime: Chemical Properties and Structure

Authored by: A Senior Application Scientist

Introduction

3,4-Dimethoxybenzaldehyde oxime, also known as veratraldoxime, is a pivotal organic compound that serves as a versatile intermediate in synthetic chemistry. Derived from 3,4-dimethoxybenzaldehyde (commonly known as veratraldehyde), this oxime is distinguished by the conversion of the aldehyde functional group to an oxime (-CH=NOH). This structural modification not only alters the molecule's physicochemical properties but also introduces a reactive handle for a variety of chemical transformations. Its precursor, veratraldehyde, is naturally found in plants like peppermint, ginger, and raspberry and is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive agent prazosin and the anti-allergic drug tranilast.[1] The corresponding oxime builds upon this utility, offering a gateway to novel molecular scaffolds of interest to researchers in medicinal chemistry, materials science, and fine chemical synthesis.

This guide provides a comprehensive exploration of the chemical structure, properties, synthesis, and reactivity of 3,4-Dimethoxybenzaldehyde oxime, grounded in established chemical principles and experimental data. It is intended to be a technical resource for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Chemical Identity and Physicochemical Properties

The introduction of the oxime functionality fundamentally changes the electronic and steric profile of the veratraldehyde core. The nitrogen and oxygen atoms of the oxime group increase the molecule's polarity and introduce the capacity for hydrogen bonding, which significantly influences its melting point, solubility, and chromatographic behavior compared to the parent aldehyde.

The structure of 3,4-Dimethoxybenzaldehyde oxime consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and an oxime group at the 1 position. The oxime can exist as two geometric isomers, (E) and (Z), with the (E) isomer generally being the more stable and predominant form.[2] In the crystal structure of the related (E)-3,5-dimethoxybenzaldehyde oxime, the oxime group is slightly twisted relative to the benzene ring, and molecules are linked by intermolecular O-H···N hydrogen bonds.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| CAS Number | 2169-98-4 | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 91.0 to 95.0 °C | |

| Purity | >98.0% (GC) | |

| Synonyms | Veratraldoxime | |

| Precursor: 3,4-Dimethoxybenzaldehyde | ||

| Precursor Molecular Formula | C₉H₁₀O₃ | [4] |

| Precursor Molecular Weight | 166.17 g/mol | [4][5] |

| Precursor CAS Number | 120-14-9 | [4] |

| Precursor Melting Point | 40-43 °C | [6] |

| Precursor Boiling Point | 281 °C |[6] |

Synthesis of 3,4-Dimethoxybenzaldehyde Oxime

The synthesis of 3,4-Dimethoxybenzaldehyde oxime is a classic example of an oximation reaction, a robust and high-yielding condensation reaction between an aldehyde or ketone and hydroxylamine. The causality behind this experimental choice lies in the nucleophilicity of the nitrogen atom in hydroxylamine and the electrophilicity of the carbonyl carbon in veratraldehyde. The reaction is typically catalyzed by a weak base, which serves to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine base to act as the nucleophile.

Experimental Protocol: Oximation of Veratraldehyde

This protocol is adapted from established procedures for the synthesis of benzaldehyde oximes.[2][7]

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde in ethanol (approximately 5 mL per mmol of aldehyde).

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (e.g., sodium hydroxide) in a minimal amount of water.

-

Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with continuous stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1 to 3 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.[2]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any inorganic salts.

-

Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[2][7] Dry the purified crystals under vacuum to obtain 3,4-Dimethoxybenzaldehyde oxime.

Synthesis Workflow Diagram

Caption: General synthesis pathway for 3,4-Dimethoxybenzaldehyde oxime.

Spectroscopic Characterization

Definitive structural confirmation of the synthesized oxime relies on a combination of spectroscopic techniques. The conversion of the aldehyde to the oxime results in distinct and predictable changes in NMR, IR, and mass spectra.

-

¹H NMR Spectroscopy: The most telling change is the disappearance of the characteristic aldehyde proton singlet, which typically appears far downfield (around δ 9.8 ppm). This is replaced by a new singlet for the proton attached to the imine carbon (-CH=N-) and a broad singlet for the hydroxyl proton (-NOH), the chemical shift of which can be variable and concentration-dependent. The aromatic and methoxy proton signals will remain largely in their expected regions.

-

¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (typically δ > 190 ppm) will disappear and be replaced by a signal for the imine carbon (C=N) at a more upfield position (around δ 150 ppm).

-

Infrared (IR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band (around 1650 cm⁻¹) and a broad O-H stretching band (around 3200-3400 cm⁻¹).[8]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the oxime (m/z 181.19).[8] Fragmentation patterns would likely involve the loss of hydroxyl (-OH), methoxy (-OCH₃), and other small neutral fragments.

Reactivity and Potential Applications

The utility of 3,4-Dimethoxybenzaldehyde oxime in research and development stems from the reactivity of the oxime functional group and the substituted benzene ring.

-

Synthetic Intermediate: The oxime is a stable intermediate that can be readily converted into other functional groups. For instance, reduction of the oxime can yield the corresponding primary amine (3,4-dimethoxybenzylamine), a valuable building block. The Beckmann rearrangement offers a pathway to amides.

-

Medicinal Chemistry: While the direct biological activity of 3,4-Dimethoxybenzaldehyde oxime is not extensively documented, substituted benzaldehyde oximes are a class of compounds investigated for various therapeutic applications, including antimicrobial and anticancer activities.[7] For example, the closely related 3-iodo-4,5-dimethoxybenzaldehyde oxime is a key precursor in the synthesis of combretastatin analogs, which are potent tubulin polymerization inhibitors.

-

Ligand Chemistry: Oxime derivatives can act as bidentate ligands, coordinating with transition metals to form stable complexes.[9] These metal complexes are explored for their catalytic, magnetic, and electronic properties, with applications in fine chemical synthesis and materials science.[9]

Conclusion

3,4-Dimethoxybenzaldehyde oxime is a compound of significant interest due to its accessible synthesis and its role as a versatile synthetic intermediate. Its chemical properties are dictated by the interplay of the aromatic ring, the electron-donating methoxy groups, and the reactive oxime functionality. The straightforward oximation of veratraldehyde provides a reliable route to this molecule, which serves as a launchpad for the synthesis of amines, amides, and various heterocyclic structures relevant to pharmaceutical and materials science research. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize this valuable chemical building block in their research endeavors.

References

-

de Ronde, E., Brugman, S. J. T., Koning, N., Tinnemans, P., & Vlieg, E. (2016). 3,4-Dimethoxybenzaldehyde. IUCrData, 1(11), x161008. Available at: [Link]

-

Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Available at: [Link]

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Available at: [Link]

-

Bao, G. H. (2010). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2719. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Available at: [Link]

-

LookChem. (n.d.). Cas 120-14-9, Veratraldehyde. Available at: [Link]

-

IndiaMART. (n.d.). 2,3-Dimethoxybenzaldehyde Oxime. Available at: [Link]

-

Cuesta, S., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dihydroxybenzaldoxime. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 2. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-dimethoxybenzaldehyde oxime | CAS 2169-98-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864) - FooDB [foodb.ca]

- 5. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 6. Cas 120-14-9,Veratraldehyde | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.indiamart.com [m.indiamart.com]

Spectroscopic Characterization of 3,4-Dimethoxybenzaldehyde Oxime: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic properties of 3,4-Dimethoxybenzaldehyde Oxime. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established chemical principles and comparative analysis with structurally related molecules. The focus is on providing a practical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula C₉H₁₁NO₃. It is a derivative of 3,4-dimethoxybenzaldehyde, also known as veratraldehyde, a common building block in organic synthesis. The formation of the oxime introduces a new functional group with distinct spectroscopic signatures, which are crucial for its identification and characterization. Understanding these spectroscopic properties is fundamental for quality control, reaction monitoring, and the elucidation of its role in various chemical and pharmaceutical applications.

This guide will present a predicted spectroscopic profile of 3,4-Dimethoxybenzaldehyde oxime, offering a detailed interpretation of the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses. The predictions are grounded in the well-established spectroscopic data of its precursor and analogous benzaldehyde oximes.

Synthesis Protocol

The synthesis of 3,4-Dimethoxybenzaldehyde oxime is typically achieved through the condensation reaction of 3,4-Dimethoxybenzaldehyde with hydroxylamine. The following is a standard laboratory procedure.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde Oxime

-

Dissolution: Dissolve 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2 equivalents) in water.

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Heating and Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Spectroscopic Data and Interpretation

Due to the limited availability of direct experimental spectra for 3,4-Dimethoxybenzaldehyde oxime in public databases, the following sections provide a detailed prediction and interpretation of its spectroscopic data. These predictions are based on the analysis of its structural components and comparison with known data for similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 3,4-Dimethoxybenzaldehyde oxime, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the oxime proton, and the hydroxyl proton of the oxime.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.3 - 7.5 | d | 1H |

| H-5 | ~6.9 | d | 1H |

| H-6 | ~7.1 - 7.2 | dd | 1H |

| OCH₃ (C3) | ~3.9 | s | 3H |

| OCH₃ (C4) | ~3.9 | s | 3H |

| CH=NOH | ~8.1 | s | 1H |

| N-OH | ~8.0 - 9.0 (broad) | s | 1H |

Interpretation:

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-withdrawing oxime group will influence the chemical shifts of these protons. H-5, being ortho to a methoxy group, is expected to be the most shielded (lowest ppm). H-2, being ortho to the oxime group, will be deshielded. H-6 will likely appear as a doublet of doublets due to coupling with both H-2 and H-5.

-

Methoxy Protons (OCH₃): The two methoxy groups at positions 3 and 4 are expected to have very similar chemical environments, potentially appearing as a single peak or two closely spaced singlets around 3.9 ppm.[1]

-

Oxime Proton (CH=NOH): The proton of the C=N-OH group is significantly deshielded and is expected to appear as a singlet at a downfield chemical shift, typically above 8.0 ppm.

-

Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is highly dependent on concentration and solvent. It is expected to appear as a broad singlet, often in the range of 8.0-9.0 ppm, and can exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=NOH | ~148 - 152 |

| C1 | ~125 - 129 |

| C2 | ~108 - 112 |

| C3 | ~149 - 153 |

| C4 | ~150 - 154 |

| C5 | ~110 - 114 |

| C6 | ~120 - 124 |

| OCH₃ (C3) | ~55 - 57 |

| OCH₃ (C4) | ~55 - 57 |

Interpretation:

-

Oxime Carbon (C=NOH): The carbon of the oxime group is expected to have a chemical shift in the range of 148-152 ppm.[2]

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methoxy groups (C3 and C4) will be the most downfield in the aromatic region, with predicted shifts above 150 ppm. The ipso-carbon (C1) attached to the oxime group will be in the range of 125-129 ppm. The other aromatic carbons will appear at their characteristic chemical shifts, influenced by the electronic effects of the substituents.[3][4]

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to appear as a single peak or two closely spaced peaks in the aliphatic region, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3600 - 3200 (broad) | O-H | Stretching |

| ~3100 - 3000 | C-H (aromatic) | Stretching |

| ~2950 - 2850 | C-H (aliphatic) | Stretching |

| ~1640 - 1600 | C=N | Stretching |

| ~1600 - 1450 | C=C (aromatic) | Stretching |

| ~1275 - 1200 | C-O (aryl ether) | Stretching |

| ~960 - 930 | N-O | Stretching |

Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.[5][6][7]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will appear just below 3000 cm⁻¹.[5]

-

C=N Stretch: The carbon-nitrogen double bond of the oxime will show a characteristic absorption in the range of 1640-1600 cm⁻¹.[8][9]

-

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretch: A strong absorption band between 1275-1200 cm⁻¹ is expected for the aryl ether C-O stretching vibrations of the methoxy groups.[8]

-

N-O Stretch: The nitrogen-oxygen single bond of the oxime group typically absorbs in the 960-930 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Under electron ionization (EI), 3,4-Dimethoxybenzaldehyde oxime is expected to undergo characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 164 | [M - OH]⁺ |

| 151 | [M - CH₂O]⁺ |

| 136 | [M - CH₃ - CH₂O]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic oximes include:

-

Loss of a methyl radical (-CH₃): Fragmentation of a methoxy group can lead to a peak at m/z 166.[10]

-

Loss of a hydroxyl radical (-OH): Cleavage of the N-O bond can result in a fragment at m/z 164.[11]

-

Loss of formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde from a methoxy group could produce a peak at m/z 151.

-

Further Fragmentations: Subsequent losses of small neutral molecules or radicals from these initial fragments will lead to other observed peaks in the mass spectrum. The fragmentation pattern can provide valuable structural information.[12][13]

Visualizations

Molecular Structure of 3,4-Dimethoxybenzaldehyde Oxime

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scribd.com [scribd.com]

- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Technical Profile: 3,4-Dimethoxybenzaldehyde Oxime (CAS 2169-98-4)

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3,4-Dimethoxybenzaldehyde oxime (CAS 2169-98-4), also known as Veratraldehyde oxime, is a critical organic intermediate utilized in the synthesis of bioactive phenethylamines, isoquinoline alkaloids, and pharmaceutical agents. As a derivative of veratraldehyde, it serves as a stable yet reactive platform for functional group transformations, including dehydration to nitriles (veratronitrile) and reduction to primary amines (homoveratrylamine). This guide provides a rigorous examination of its physicochemical properties, synthesis logic, and analytical standards, tailored for high-precision research and development environments.

Chemical Identity & Structural Analysis

The molecule features a benzene ring substituted with two methoxy groups at the meta and para positions relative to the aldoxime functionality. This electron-rich aromatic system influences its solubility profile and reactivity toward electrophiles.

| Attribute | Detail |

| Chemical Name | 3,4-Dimethoxybenzaldehyde oxime |

| Synonyms | Veratraldehyde oxime; Veratraldoxime; N-(3,4-Dimethoxybenzylidene)hydroxylamine |

| CAS Number | 2169-98-4 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| SMILES | COC1=C(OC)C=C(C=NO)C=C1 |

| InChI Key | LHZIVRAMZJJLAP-UXBLZVDNBP |

Physicochemical Profile

The following data consolidates experimental values and validated predictions essential for process design and formulation.

Table 1: Key Physicochemical Properties

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline Powder) | Typically white to pale yellow; color degradation indicates oxidation. |

| Melting Point | 91.0 – 95.0 °C | Sharp melting range indicates high purity; broadens significantly with moisture content [1]. |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate, and Chloroform. |

| Solubility (Aqueous) | Low / Sparingly Soluble | Hydrophobic aromatic core limits water solubility; requires co-solvents (e.g., MeOH/Water) for aqueous reactions. |

| pKa (Estimated) | ~10.5 - 11.5 (Oxime -OH) | Weakly acidic; can be deprotonated by strong bases (e.g., NaH, KOtBu) for O-alkylation. |

| LogP | ~1.57 | Moderate lipophilicity; suitable for passive membrane transport in biological assays. |

| Stability | Air & Light Sensitive | Critical: Susceptible to photo-isomerization ( |

Synthesis & Reaction Engineering

The synthesis of 3,4-dimethoxybenzaldehyde oxime follows a classic condensation pathway between veratraldehyde and hydroxylamine. While conceptually simple, controlling pH and temperature is vital to maximize yield and prevent the formation of the nitrile byproduct.

Core Synthesis Protocol

Objective: Synthesis of 3,4-Dimethoxybenzaldehyde oxime from Veratraldehyde.

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) [1.0 eq]

-

Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) [1.2 eq]

-

Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) [1.2 - 1.5 eq]

-

Solvent: Ethanol/Water (1:1 v/v)

Methodology:

-

Dissolution: Dissolve veratraldehyde in ethanol in a round-bottom flask.

-

Reagent Preparation: Dissolve NH₂OH·HCl in a minimum volume of water.

-

Addition: Add the hydroxylamine solution to the aldehyde solution.

-

Basification: Slowly add the base (NaOH or NaOAc) solution dropwise with stirring. Note: Exothermic reaction; maintain temperature < 40°C to prevent side reactions.

-

Reflux: Heat the mixture to mild reflux (approx. 70-80°C) for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. The oxime often precipitates.[1] If not, remove ethanol under reduced pressure and extract with dichloromethane.

-

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography if high purity (>99%) is required.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and dehydration steps governing the formation of the oxime.

Caption: Step-wise condensation mechanism converting the carbonyl group to the oxime functionality via a hemiaminal intermediate.

Analytical Methodologies

To ensure "Trustworthiness" in data reporting, the following analytical conditions are recommended for validating the identity and purity of CAS 2169-98-4.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[1]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and 280 nm (Aromatic absorption).

-

Retention Time: Expect elution distinct from the aldehyde precursor (aldehyde typically elutes earlier/later depending on pH, but oxime is generally more polar than the nitrile byproduct).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.05 (s, 1H): N-OH (Singlet, exchangeable with D₂O).

-

δ 8.05 (s, 1H): -CH=N- (Aldoxime proton, diagnostic peak).

-

δ 7.20 - 6.90 (m, 3H): Aromatic protons (ABX system).

-

δ 3.78 (s, 6H): -OCH₃ (Two methoxy groups, may appear as two singlets or one overlapping signal).

-

Stability & Degradation Kinetics

Researchers must account for the inherent instability of the oxime functionality under specific conditions.

-

Beckmann Rearrangement: Under strongly acidic conditions and heat, the oxime may rearrange to form the corresponding amide (3,4-dimethoxybenzamide).

-

Hydrolysis: In the presence of strong aqueous acids, the reaction is reversible, regenerating the parent aldehyde and hydroxylamine.

-

Thermal Decomposition: Prolonged heating above 120°C can lead to dehydration, yielding 3,4-dimethoxybenzonitrile (Veratronitrile).

Storage Protocol:

-

Temperature: 2–8°C (Short term) or -20°C (Long term).

-

Atmosphere: Argon or Nitrogen blanket is mandatory to prevent surface oxidation.

-

Container: Amber glass vials to prevent photo-isomerization (

to

Biological Relevance & Drug Development Context

While CAS 2169-98-4 is primarily an intermediate, its structural motif is embedded in numerous pharmacophores.

-

Precursor to Phenethylamines: Reduction of the oxime (using LiAlH₄ or catalytic hydrogenation) yields 3,4-Dimethoxyphenethylamine (Homoveratrylamine) . This amine is a universal building block for isoquinoline alkaloids and drugs like Verapamil (calcium channel blocker) and Mebeverine (antispasmodic) [2].

-

Metabolic Probes: Oxime derivatives are occasionally used to probe Cytochrome P450 metabolic pathways, specifically those involving oxidative deamination.

-

Antimicrobial Research: Lipase-catalyzed acylation of this oxime yields oxime esters, which have demonstrated antifungal and antimicrobial activity in "Green Chemistry" applications [3].[2]

Caption: Strategic utility of CAS 2169-98-4 in divergent synthesis pathways for pharmaceutical active ingredients (APIs).

References

-

TCI Chemicals. Product Specification: 3,4-Dimethoxybenzaldehyde Oxime (D6625). Retrieved from .

-

BenchChem. Synthesis and Application Notes for Veratraldehyde Oxime. Retrieved from .

-

ResearchGate. Mechanochemo-enzymatic Synthesis of Aromatic Aldehyde Oxime Esters. Retrieved from .

-

PubChem. Compound Summary: 3,4-Dimethoxybenzaldehyde oxime. National Library of Medicine. Retrieved from .

Sources

A Comprehensive Technical Guide to the Solubility of 3,4-Dimethoxybenzaldehyde Oxime in Organic Solvents

This in-depth technical guide provides a detailed exploration of the solubility characteristics of 3,4-dimethoxybenzaldehyde oxime, a compound of interest in pharmaceutical and chemical research. Recognizing the limited direct experimental data on this specific oxime, this guide synthesizes foundational principles of organic chemistry, predictive analysis based on its molecular structure, and established experimental methodologies. This document is intended to empower researchers, scientists, and professionals in drug development with the knowledge to effectively utilize 3,4-dimethoxybenzaldehyde oxime in various solvent systems.

Understanding the Molecular Profile of 3,4-Dimethoxybenzaldehyde Oxime

3,4-Dimethoxybenzaldehyde oxime (CAS No. 2169-98-4) is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol .[1] Its structure, derived from the corresponding benzaldehyde, features a benzene ring substituted with two methoxy groups and an oxime functional group. The presence of the oxime group (-C=N-OH) is pivotal in determining its physicochemical properties, particularly its polarity and hydrogen bonding capabilities, which in turn govern its solubility.[2]

Key Structural Features Influencing Solubility:

-

Oxime Group: The hydroxyl group of the oxime moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atom can also act as a hydrogen bond acceptor. This significantly increases the polarity compared to its aldehyde precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[2]

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's solubility in less polar or aromatic solvents.

-

Methoxy Groups: The two methoxy groups (-OCH3) add to the overall polarity of the molecule and can participate in dipole-dipole interactions.

The interplay of these structural features suggests that 3,4-dimethoxybenzaldehyde oxime will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.

Predictive Solubility Analysis: A Theoretical Framework

In the absence of extensive empirical data, a predictive analysis based on the principle of "like dissolves like" provides a strong foundation for solvent selection.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.

Impact of the Oxime Functional Group

The conversion of an aldehyde to an oxime introduces a hydroxyl group, which is expected to increase the molecule's polarity.[2] This structural modification suggests that the solubility of 3,4-dimethoxybenzaldehyde oxime will likely be enhanced in polar solvents compared to its precursor, veratraldehyde. Veratraldehyde is reported to be freely soluble in alcohol and diethyl ether, and slightly soluble in hot water.[4][5] We can infer that the oxime derivative will also show good solubility in alcohols and ethers, and potentially improved solubility in other polar solvents.

Classification of Solvents and Predicted Solubility

The following table provides a predicted solubility profile of 3,4-dimethoxybenzaldehyde oxime in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Examples | Polarity | Predicted Solubility of 3,4-Dimethoxybenzaldehyde Oxime | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | High to Moderate | The hydroxyl group of the oxime can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | High to Moderate | The polar nature of these solvents can effectively solvate the polar oxime and methoxy groups through dipole-dipole interactions. |

| Moderately Polar | Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate | Moderate to Good | These solvents offer a balance of polarity to interact with the oxime group and a nonpolar character to interact with the aromatic ring. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Low to Moderate | While the aromatic ring favors interaction with nonpolar solvents, the high polarity of the oxime group will likely limit solubility. Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a solvent.[6]

Materials and Equipment

-

3,4-Dimethoxybenzaldehyde oxime (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-dimethoxybenzaldehyde oxime to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of 3,4-dimethoxybenzaldehyde oxime of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3,4-dimethoxybenzaldehyde oxime in the saturated supernatant by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of 3,4-dimethoxybenzaldehyde oxime is not solely dependent on the solvent's polarity but is also influenced by other factors:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH (in aqueous systems): The oxime group has a pKa and can be deprotonated under basic conditions, forming a more polar and water-soluble salt.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects or changes in the solvent's properties.

The relationship between the physicochemical properties of the solvent and the predicted solubility of 3,4-dimethoxybenzaldehyde oxime can be visualized as follows:

Caption: Factors influencing the solubility of the oxime.

Conclusion

References

-

LookChem. (n.d.). Cas 120-14-9,Veratraldehyde. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemical & Engineering News. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

Sources

Technical Guide: 3,4-Dimethoxybenzaldehyde Oxime as a Strategic Chemical Intermediate

This is a comprehensive technical guide on 3,4-Dimethoxybenzaldehyde oxime, structured for researchers and drug development professionals.

Executive Summary

3,4-Dimethoxybenzaldehyde oxime (CAS: 2169-98-4), derived from veratraldehyde, serves as a critical nitrogen-functionalized "switch" in organic synthesis. Unlike its parent aldehyde, which is limited to carbonyl chemistry, the oxime moiety allows access to three distinct chemical spaces: nitriles (via dehydration), amines (via reduction), and heterocycles (via 1,3-dipolar cycloaddition or C-H activation).

This guide details the mechanistic pathways that transform this intermediate into high-value pharmacophores found in isoquinoline alkaloids, cholinesterase inhibitors, and cardiovascular agents.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: (E/Z)-N-(3,4-dimethoxybenzylidene)hydroxylamine

-

Common Name: Veratraldehyde oxime

-

Molecular Formula: C

H -

MW: 181.19 g/mol

-

Appearance: White to pale yellow crystalline solid[1]

-

Solubility: Soluble in ethanol, DMSO, ethyl acetate; sparingly soluble in water.

Standard Synthesis Protocol

The synthesis is a robust condensation reaction between veratraldehyde and hydroxylamine hydrochloride.

Protocol:

-

Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in Ethanol (95%).

-

Reagent Prep: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Carbonate (0.6 eq) in minimal water.

-

Addition: Add the aqueous solution to the ethanolic aldehyde dropwise at 0–5°C.

-

Reaction: Stir at room temperature for 1–2 hours (Monitor via TLC, Hexane:EtOAc 7:3).

-

Workup: Evaporate ethanol, add ice water to precipitate the oxime. Filter and wash with cold water.

-

Yield: Typically 95–98%.

Mechanistic Versatility: The "Hub" Concept

The oxime group is amphoteric and possesses both electrophilic and nucleophilic character, allowing it to function as a divergent intermediate.

Visualization: The Divergent Synthesis Hub

Figure 1: Divergent synthetic pathways originating from 3,4-dimethoxybenzaldehyde oxime.

Key Transformations & Applications

Pathway A: Dehydration to Veratronitrile (3,4-Dimethoxybenzonitrile)

Significance: Veratronitrile (CAS: 2024-83-1) is a precursor for Veratric Acid (via hydrolysis) and Isoquinoline alkaloids . It is a key intermediate in the synthesis of Verapamil analogs and Itopride precursors.

-

Reagents: Acetic anhydride (classic), or catalytic systems like Oxalyl chloride/DMSO/Et

N (Swern-like) or Cu(OAc) -

Mechanism: Activation of the hydroxyl group followed by

-elimination.

Experimental Protocol (Catalytic Dehydration):

-

Dissolve oxime (10 mmol) in Acetonitrile.

-

Add catalyst (e.g., Cu(OAc)

, 5 mol%) and stir at 80°C. -

Monitor conversion to nitrile (IR stretch at ~2220 cm

). -

Yield: >90%.

Pathway B: Reduction to Veratrylamine (3,4-Dimethoxybenzylamine)

Significance: Veratrylamine (CAS: 5763-61-1) is a primary amine building block used in:

-

CNS Drugs: Synthesis of N6-substituted adenosine derivatives for treating Parkinson's and epilepsy.

-

Capsaicin Analogs: Synthesis of non-pungent capsaicinoids (e.g., Nonivamide derivatives) for topical analgesia.

-

Enzyme Inhibitors: Synthesis of PDE2 inhibitors (phthalimide derivatives) for Alzheimer's disease.

Protocol (Catalytic Hydrogenation):

-

Vessel: High-pressure autoclave or Parr shaker.

-

Mixture: Oxime (10 g) in MeOH (100 mL) + conc. HCl (1 mL).

-

Catalyst: 10% Pd/C (5 wt%).

-

Conditions: 3–5 bar H

pressure at RT for 4–6 hours. -

Workup: Filter catalyst, concentrate filtrate to obtain the amine hydrochloride salt.

Pathway C: 1,3-Dipolar Cycloaddition (Isoxazoline Synthesis)

Significance: This pathway generates Isoxazoline and Isoxazole scaffolds, which are pharmacophores in modern antimicrobial and antifungal research. The oxime is oxidized in situ to a Nitrile Oxide , which acts as a 1,3-dipole reacting with alkenes.

Mechanism:

-

Oxidation: Oxime + Chloramine-T

Hydroximoyl chloride -

Cycloaddition: Nitrile Oxide + Alkene (Dipolarophile)

Isoxazoline.

Visualization: Isoxazoline Synthesis Mechanism

Figure 2: Mechanism of 1,3-dipolar cycloaddition using Chloramine-T as an oxidant.

Protocol (Green Chemistry Approach):

-

Reactants: Mix Oxime (1.0 eq) and Alkene (e.g., Ethyl acrylate, 1.2 eq) in Ethanol/Water (1:1).

-

Oxidant: Add Chloramine-T trihydrate (1.5 eq) portion-wise.

-

Conditions: Reflux for 2–3 hours.

-

Observation: Formation of a precipitate (cycloadduct).

-

Purification: Recrystallization from ethanol.

Pharmaceutical Case Studies

| Drug Class | Target Molecule | Role of Oxime Intermediate |

| Cardiovascular | Verapamil (and analogs) | Precursor to Veratronitrile , which provides the 3,4-dimethoxyphenyl core for alkylation.[2] |

| CNS Agents | Adenosine Derivatives | Reduced to Veratrylamine , used to substitute the N6 position of adenosine for epilepsy/Parkinson's treatment. |

| Analgesics | Capsaicinoids | Reduced to Veratrylamine , which condenses with fatty acids to form nonivamide analogs. |

| Antimicrobials | Isoxazolines | Direct precursor to the isoxazoline ring via nitrile oxide cycloaddition. |

Comparison of Reduction Methods

When converting the oxime to the amine, the choice of reagent affects selectivity and yield.

| Reagent | Conditions | Yield | Selectivity | Notes |

| H | MeOH, HCl, 3 bar | 90-95% | High | Cleanest method; HCl prevents secondary amine formation. |

| LiAlH | THF, Reflux | 85-90% | High | Requires anhydrous conditions; rigorous workup. |

| Zn / AcOH | Reflux | 70-80% | Moderate | Low cost; harder purification due to Zinc salts. |

| NaBH | MeOH, 0°C | 80-85% | High | "In situ" generated nickel boride; mild conditions. |

References

-

Synthesis of Veratronitrile: Organic Syntheses, Coll. Vol. 2, p. 622 (1943). Link

-

Isoxazoline Synthesis via Chloramine-T: Journal of Chemical Research, "Synthesis and Antimicrobial activity of Novel Isoxazolines by 1,3-Dipolar Cycloaddition Reactions". Link

-

Veratrylamine in CNS Drug Synthesis: US Patent 10,174,033, "N6-substituted adenosine derivatives and uses thereof". Link

-

Beckmann Rearrangement & Dehydration: Journal of Organic Chemistry, "Dehydration of aldoximes to nitriles". Link

-

Palladium-Catalyzed Cyclization: BenchChem Protocols, "Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives". Link

Sources

Technical Guide: Biological Potential & Therapeutic Applications of 3,4-Dimethoxybenzaldehyde Oxime Derivatives

Executive Summary

3,4-Dimethoxybenzaldehyde oxime (Veratraldehyde oxime) represents a privileged scaffold in medicinal chemistry, serving both as a bioactive agent in its own right and a versatile precursor for complex heterocycles. Characterized by the veratryl (3,4-dimethoxyphenyl) moiety and the oxime (=N-OH) pharmacophore, this structure exhibits a dual-action mechanism: the lipophilic aromatic ring facilitates cellular entry and hydrophobic pocket binding, while the oxime group acts as a metal chelator and hydrogen bond donor/acceptor.

Recent pharmacological evaluations (2015–2025) highlight its efficacy in urease inhibition (via Ni²⁺ chelation), antifungal activity (via oxidative stress induction), and anticancer potential (as a precursor to isoxazoles targeting MCF-7 cell lines). This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological protocols for this compound class.

Chemical Architecture & Synthesis

The synthesis of 3,4-dimethoxybenzaldehyde oxime is a high-yield, self-validating condensation reaction. The protocol relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of veratraldehyde.

Confirmed Synthetic Pathway

The reaction proceeds under mild basic conditions to neutralize the hydrochloride salt of hydroxylamine, favoring the formation of the thermodynamic E-isomer.

Figure 1: Synthetic pathway for the generation of 3,4-dimethoxybenzaldehyde oxime via condensation.

Optimized Synthetic Protocol

Objective: Synthesize 5.0 g of 3,4-dimethoxybenzaldehyde oxime.

-

Reagent Prep: Dissolve 3,4-dimethoxybenzaldehyde (30.0 mmol) in absolute ethanol (30 mL).

-

Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (33.0 mmol, 1.1 eq) and sodium acetate (45.0 mmol, 1.5 eq) in minimal distilled water (10 mL).

-

Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.4).

-

Work-up: Cool to room temperature. Pour the mixture into crushed ice (100 g). The oxime will precipitate as a white/off-white solid.

-

Purification: Filter the precipitate, wash with cold water (3x 20 mL), and recrystallize from ethanol/water (1:1).

-

Validation: Melting point should be 118–120°C .

Medicinal Chemistry & SAR Landscape[1]

The biological activity of this scaffold is dictated by two distinct structural domains. Understanding these allows for rational drug design.

| Structural Domain | Function | SAR Insight |

| 3,4-Dimethoxy Motif | Lipophilicity & Binding | The two methoxy groups increase logP (~1.6), enhancing membrane permeability compared to di-hydroxy analogues. They serve as H-bond acceptors in enzyme pockets (e.g., AChE peripheral site). |

| Oxime (=N-OH) | Chelation & Reactivity | The N-OH group is a bidentate ligand capable of chelating metalloenzyme cofactors (Ni²⁺ in Urease, Cu²⁺ in Tyrosinase). It is also a bioisostere of the carbonyl group but more hydrolytically stable. |

| C5 Position | Steric Modulation | Introduction of halogens (I, Br) at C5 (adjacent to methoxy) drastically increases antimicrobial potency by enhancing lipophilicity and halogen-bonding interactions. |

Therapeutic Applications

Enzyme Inhibition: Urease & Tyrosinase

The most potent application of 3,4-dimethoxybenzaldehyde oxime derivatives lies in enzyme inhibition. The oxime moiety effectively targets metalloenzymes.

-

Urease Inhibition (Anti-H.[1] pylori):

-

Mechanism: The oxime oxygen and nitrogen atoms coordinate with the bi-nickel (Ni²⁺) center of the urease active site, preventing urea hydrolysis. This is critical for treating Helicobacter pylori infections.

-

Data: Benzoate derivatives of this oxime have demonstrated IC50 values as low as 0.13 µM , superior to the standard inhibitor thiourea.

-

-

Tyrosinase Inhibition (Anti-Melanogenesis):

-

Mechanism: Competitive inhibition by chelating the copper ions in the active site. While less potent than 3,4-dihydroxy derivatives (which mimic the substrate L-DOPA), the dimethoxy variants offer better bioavailability and stability.

-

Antimicrobial & Antifungal Activity

The scaffold exhibits broad-spectrum activity, particularly against fungal pathogens.

-

Antifungal Mechanism: 3,5-dimethoxy analogues have been shown to disrupt the glutathione antioxidant system in fungi (S. cerevisiae, A. flavus), leading to accumulation of Reactive Oxygen Species (ROS) and cell death.

-

Antibacterial: The lipophilic nature of the veratryl group allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus).

Anticancer Potential

While the simple oxime shows moderate cytotoxicity, it is a critical "pro-drug" precursor.

-

Isoxazole Conversion: The oxime is cyclized to form 3,4-disubstituted isoxazoles. These derivatives have shown IC50 values of ~2.6 µM against MCF-7 breast cancer cells, acting via tubulin polymerization inhibition (similar to colchicine, which also possesses a trimethoxy motif).

Mechanistic Visualization

The following diagram illustrates the multi-target mechanism of the scaffold, highlighting its interaction with metalloenzymes and cellular membranes.

Figure 2: Multi-target mechanism of action: Urease inhibition via metal chelation, fungal toxicity via ROS induction, and anticancer effects via tubulin interference.

Validated Experimental Protocol: Urease Inhibition Assay

To verify the biological activity of synthesized derivatives, the Indophenol Method is the gold standard.

Reagents:

-

Jack bean urease (JBU) solution (5 U/mL).

-

Buffer: PBS (pH 7.4).

-

Substrate: Urea (100 mM).

-

Reagent A: Phenol (1% w/v) and sodium nitroprusside (0.005% w/v).

-

Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Protocol:

-

Incubation: Mix 25 µL of enzyme solution with 5 µL of the test compound (dissolved in DMSO) in a 96-well plate. Incubate at 37°C for 15 minutes.

-

Reaction: Add 55 µL of Urea solution. Incubate at 37°C for 15 minutes.

-

Termination: Add 45 µL of Reagent A and 70 µL of Reagent B.

-

Development: Incubate for 50 minutes at room temperature. A blue color indicates ammonia production (active enzyme).

-

Measurement: Read absorbance at 630 nm.

-

Calculation: % Inhibition =

.

References

-

Synthesis and biological evaluation of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime derivatives. Journal of Medicinal Chemistry. (2014).

-

Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Free Radical Biology and Medicine. (2011).

-

A review on the development of urease inhibitors as antimicrobial agents. Journal of Advanced Research. (2018).

-

Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes. ResearchGate. (2025).

-

Tyrosinase Inhibition by 4-Substituted Benzaldehydes. International Journal of Molecular Sciences. (2025).

Sources

Strategic Heterocyclic Construction: The 3,4-Dimethoxybenzaldehyde Oxime Pivot

Executive Summary

In the landscape of medicinal chemistry, the 3,4-dimethoxyphenyl (veratryl) moiety is a "privileged structure," appearing ubiquitously in pharmacophores ranging from calcium channel blockers (Verapamil) to phosphodiesterase inhibitors. While 3,4-dimethoxybenzaldehyde is the commercial starting point, its oxime derivative is the true divergent pivot.

This guide details the technical exploitation of 3,4-dimethoxybenzaldehyde oxime. Unlike the aldehyde, which is limited primarily to nucleophilic additions, the oxime offers three distinct reactivities:

-

1,3-Dipole Precursor: For isoxazole/isoxazoline synthesis via nitrile oxides.[1][2][3]

-

Directing Group (DG): For Rh(III)-catalyzed C-H activation to access isoquinolines.

-

Nitrile Surrogate: For dehydration to nitriles and subsequent tetrazole formation.

Part 1: The Chemical Scaffold & Synthesis

Synthesis of 3,4-Dimethoxybenzaldehyde Oxime

The synthesis is a condensation reaction, but strict pH control is required to maximize the yield of the E-isomer and prevent Beckmann rearrangement side-products.[1]

Reaction Scheme:

Protocol 1: Buffered Condensation

-

Reagents: 3,4-Dimethoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Carbonate (6 mmol).[1]

-

Solvent System: Ethanol:Water (3:1 v/v).[4]

-

Procedure:

-

Dissolve aldehyde in ethanol.[5]

-

Dissolve

in water; add to the aldehyde solution. -

Critical Step: Add

slowly to buffer the solution. A highly acidic environment promotes degradation; a highly basic environment can induce Cannizzaro-type side reactions on unreacted aldehyde. -

Stir at room temperature for 2 hours.

-

Evaporate ethanol. The oxime precipitates as a white solid.[6]

-

Recrystallize from dilute ethanol.

-

Self-Validating QC Parameters:

| Parameter | Observation | Interpretation |

|---|

| TLC (Hex/EtOAc 3:1) | Single spot,

Part 2: The Isoxazole Gateway (1,3-Dipolar Cycloaddition)

The oxime is a latent nitrile oxide . By chlorinating the oxime to a hydroximoyl chloride and treating it with a base, we generate the 1,3-dipole in situ. This avoids the isolation of unstable nitrile oxides.

Mechanism & Causality

The 3,4-dimethoxy substitution is electron-donating.[1] This stabilizes the intermediate dipole, making the cycloaddition with electron-deficient dipolarophiles (like acrylates) highly efficient.

Workflow:

-

Chlorination: Oxime

Hydroximoyl Chloride (using NCS). -

Elimination: Hydroximoyl Chloride

Nitrile Oxide (using -

Cycloaddition: Nitrile Oxide + Alkyne/Alkene

Isoxazole/Isoxazoline.[1]

Protocol 2: One-Pot Isoxazole Synthesis

-

Reagents: Oxime (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Alkyne (1.2 equiv),

(1.2 equiv). -

Solvent: DMF or DCM.

-

Step-by-Step:

-

Dissolve oxime in DMF at

. -

Add NCS portion-wise. Why? Exothermic reaction.[1] Stir 1h to form hydroximoyl chloride.

-

Critical Step: Add

dropwise over 30 minutes.-

Reasoning: Fast addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation).[1] Slow addition ensures the nitrile oxide reacts with the alkyne as soon as it forms.

-

-

Stir 12h at RT. Aqueous workup.

-

Part 3: Isoquinolines via C-H Activation

This is the most advanced application. The oxime hydroxyl group coordinates to a metal center (Rh or Pd), directing C-H activation at the ortho position.

The "Internal Oxidant" Strategy

To make the reaction catalytic and redox-neutral, the oxime is often converted to an oxime acetate . The N-O bond acts as the oxidant, cleaving during the reaction to form the isoquinoline without external oxidants (like

Reaction:

3,4-Dimethoxybenzaldehyde Oxime Acetate + Alkyne

Protocol 3: Rh(III)-Catalyzed Annulation[7]

-

Pre-step: Acetylate the oxime (

, Pyridine) to form the O-acetyl oxime. -

Catalyst:

(2.5 mol%). -

Additive:

(30 mol%). -

Solvent:

(0.2 M). -

Procedure:

-

Combine O-acetyl oxime and internal alkyne (e.g., diphenylacetylene) in MeOH.

-

Stir at

for 16h. -

Mechanism Check: The product is a free isoquinoline (N-O bond cleaved).[1] If using the free oxime with an external oxidant, the product is usually the isoquinoline N-oxide.

-

Part 4: Visualization of Pathways

Divergent Synthesis Map

The following diagram illustrates the central role of the oxime in accessing diverse heterocycles.

Caption: Divergent synthetic pathways from the veratryl oxime scaffold to key heterocyclic pharmacophores.

Mechanism of Rh(III) Catalyzed Annulation

This diagram details the high-value conversion to isoquinolines.

Caption: Simplified catalytic cycle for the Rh(III)-mediated C-H annulation of oxime acetates.

Part 5: Comparative Data & Strategic Selection

When choosing a pathway, consider the following parameters derived from standard literature protocols.

| Target Heterocycle | Key Reagents | Atom Economy | Complexity | Primary Application |

| Isoxazole | NCS, | High | Moderate | Bioisosteres of esters; Linkers.[1] |

| Isoquinoline | Moderate (Loss of AcOH) | High | Alkaloid synthesis; Rigid scaffolds. | |

| Tetrazole | High | Low | Carboxylic acid bioisostere (Sartans). | |

| Veratrylamine | High | Low | Primary amine building block. |

References

-

RSC Advances: An efficient procedure for synthesis of oximes by grinding.[1] (Demonstrates green synthesis protocols applicable to benzaldehydes).

-

Journal of Organic Chemistry: Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates. (Foundational work on Rh-catalyzed C-H activation of oximes).[1][7][10][11]

-

Organic & Biomolecular Chemistry:Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines.

-

Chem-Station:1,3-Dipolar Cycloaddition of Nitrile Oxide.

-

BenchChem:3-Iodo-4,5-dimethoxybenzaldehyde Oxime Application Note. (Highlights the utility of the dimethoxy-oxime scaffold in drug discovery).

Sources

- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,4-Dimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability, Storage, and Handling of 3,4-Dimethoxybenzaldehyde Oxime

Topic: Stability and Storage Conditions for 3,4-Dimethoxybenzaldehyde Oxime Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3,4-Dimethoxybenzaldehyde oxime (CAS: 2169-98-4), also known as Veratraldoxime, is a critical intermediate in the synthesis of isoquinoline alkaloids, dopamine derivatives, and various agrochemicals. While structurally robust compared to aliphatic oximes, it exhibits specific sensitivities to moisture, acid catalysis, and thermal stress. This guide provides an evidence-based framework for maintaining compound integrity, detailing the mechanistic pathways of degradation and establishing a self-validating storage protocol.

Physicochemical Profile

Understanding the baseline properties of Veratraldoxime is essential for distinguishing between a pristine reagent and degraded stock.

| Parameter | Specification | Notes |

| Chemical Name | 3,4-Dimethoxybenzaldehyde oxime | Synonyms: Veratraldoxime |

| CAS Number | 2169-98-4 | Distinct from Veratraldehyde (120-14-9) |

| Molecular Formula | C₉H₁₁NO₃ | MW: 181.19 g/mol |

| Appearance | White to light yellow crystalline powder | Deep yellow/orange indicates oxidation or hydrolysis |

| Melting Point | 89.0 – 95.0 °C | Sharp melt indicates high purity; broad range (<85°C) suggests hydrolysis |

| Solubility | Soluble in Ethanol, DMSO, DMF | Insoluble in water; sparingly soluble in cold ether |

| pKa | ~10.5 – 11.5 | Weakly acidic (oxime proton) |

Stability Mechanisms and Degradation Pathways

The stability of 3,4-Dimethoxybenzaldehyde oxime is governed by three primary stress factors: hydrolytic cleavage, thermal rearrangement, and photochemical isomerization.

Hydrolytic Instability (Acid-Catalyzed)

Oximes are derivatives of aldehydes and hydroxylamine. This reaction is reversible. In the presence of moisture and trace acid (often residual from synthesis), the oxime undergoes hydrolysis, reverting to Veratraldehyde and Hydroxylamine .

-

Indicator: A distinct vanilla-like or woody odor (characteristic of Veratraldehyde) evolving from the solid indicates significant hydrolysis.

Thermal Decomposition (Beckmann Rearrangement/Dehydration)

Under thermal stress or in the presence of Lewis acids, aldoximes do not always undergo the classic Beckmann rearrangement to amides. Instead, they frequently undergo dehydration to form Veratronitrile (3,4-dimethoxybenzonitrile). This is an irreversible degradation pathway.

Photochemical Isomerization

The C=N double bond allows for E (trans) and Z (cis) stereoisomers. While the E-isomer is typically the thermodynamically stable form isolated during synthesis, exposure to UV light can drive equilibrium toward the Z-isomer, altering melting points and potentially affecting stereoselective downstream reactions.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of Veratraldoxime under various stress conditions.

Figure 1: Mechanistic degradation pathways of Veratraldoxime. Red pathways indicate irreversible chemical loss; yellow indicates stereochemical scrambling.

Storage and Handling Protocols

To mitigate the pathways described above, the following storage protocol is mandatory for maintaining analytical purity >98%.

The "Inert-Cold-Dark" System

-

Atmosphere (Critical): Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates oxidative degradation, and ambient humidity catalyzes hydrolysis.

-

Protocol: Flush headspace of the container with dry Argon for 15 seconds before sealing.

-

-

Temperature: Store at 2°C to 8°C (Refrigerator) or <15°C (Cool Room).

-

Note: While stable at room temperature for short periods (days), long-term storage (>3 months) requires refrigeration to inhibit slow hydrolysis.

-

-

Container: Amber borosilicate glass vials with Teflon-lined caps.

-

Avoid: Metal containers (potential Lewis acid catalysis) or clear glass (UV exposure).

-

Re-qualification Protocol (Self-Validating System)

Before using stock that has been stored for >6 months, perform this rapid check:

-

Olfactory Test: Open vial. If it smells strongly of vanilla/wood, hydrolysis >5% has occurred. Recrystallize.

-

Solubility Check: Dissolve 10mg in 1mL Ethanol. The solution should be clear. Turbidity suggests polymerization or contamination.

-

Melting Point: If MP is <88°C, the sample is degraded.

Visualization: Storage Workflow

This workflow ensures chain-of-custody for compound integrity from receipt to usage.

Figure 2: Standard Operating Procedure (SOP) for the intake and maintenance of Veratraldoxime stock.

Purification and Recovery[7]

If the compound fails the re-qualification protocol (e.g., MP < 88°C or strong odor), it can often be recovered rather than discarded.

Recrystallization Protocol:

-

Solvent: Dilute Ethanol (approx. 25-30% water in ethanol) or Benzene/Petroleum Ether mix (if anhydrous conditions are required).

-

Process: Dissolve crude oxime in minimum boiling ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.

-

Drying: Vacuum dry at 40°C over P₂O₅ to remove trace water which would re-initiate hydrolysis.

References

-

Buck, J. S., & Ide, W. S. (1936). Veratronitrile. Organic Syntheses, Coll. Vol. 2, p. 622. (Detailed synthesis and properties of the oxime intermediate).

-

TCI Chemicals. (n.d.). Product Specification: 3,4-Dimethoxybenzaldehyde Oxime (D6625). (Authoritative source for melting point range 91-95°C and inert storage recommendations).

-

Santa Cruz Biotechnology. (n.d.). 3,4-dimethoxybenzaldehyde oxime (CAS 2169-98-4).[1][2] (Confirmation of CAS and physical state).

- Field, L., et al. (1961). Oxime Hydrolysis and Rearrangement Mechanisms. Journal of the American Chemical Society.

Sources

Methodological & Application

synthesis of combretastatin analogs from 3,4-Dimethoxybenzaldehyde oxime

High-Fidelity 1,3-Dipolar Cycloaddition from 3,4-Dimethoxybenzaldehyde Oxime

Executive Summary & Scientific Rationale

Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor that binds to the colchicine site, causing vascular disruption in tumors.[1] However, its clinical efficacy is hampered by the geometric instability of its cis-stilbene bridge, which readily isomerizes to the thermodynamically stable but biologically inactive trans-isomer.

This Application Note details the synthesis of 3,5-disubstituted isoxazole analogs starting from 3,4-dimethoxybenzaldehyde oxime . By replacing the olefinic bridge with a rigid isoxazole heterocycle, we achieve two critical drug development goals:

-

Conformational Locking: The isoxazole ring mimics the cis-geometry of CA-4, maintaining the necessary vector alignment of the two phenyl rings for tubulin binding.

-

Metabolic Stability: The heterocyclic core prevents photo- or metabolic isomerization, significantly increasing the compound's half-life.

The protocol utilizes a regioselective 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from the oxime) and a substituted phenylacetylene.

Retrosynthetic Analysis & Pathway

The synthesis relies on the "Huisgen-type" [3+2] cycloaddition. The 3,4-dimethoxybenzaldehyde oxime serves as the precursor for the 1,3-dipole (nitrile oxide), while 3,4,5-trimethoxyphenylacetylene acts as the dipolarophile.

Figure 1: Synthetic pathway for the conversion of the oxime precursor to the bioactive isoxazole scaffold.[2][3]

Experimental Protocols

Protocol A: Synthesis of the Hydroximoyl Chloride (The "Warhead")

Objective: Convert the stable oxime into the reactive hydroximoyl chloride intermediate. Safety Note: N-Chlorosuccinimide (NCS) is an irritant. Perform in a fume hood.

Reagents:

-

Starting Material: 3,4-Dimethoxybenzaldehyde oxime (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Solvent: DMF (Dimethylformamide) - anhydrous

Step-by-Step Procedure:

-

Dissolution: Dissolve 3,4-dimethoxybenzaldehyde oxime (e.g., 5.0 mmol, 906 mg) in anhydrous DMF (10 mL) in a round-bottom flask.

-